Cas no 579-72-6 (2-(Dimethylamino)benzaldehyde)
2-(Dimethylamino)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Dimethylamino)benzaldehyde
- 2-(N,N-DIMETHYLAMINO)BENZALDEHYDE
- 2-N,N-(Dimethylamino)benzaldehyde
- Benzaldehyde, 2-(dimethylamino)-
- PS-3643
- FT-0648038
- 2-(dimethylamino) benzaldehyde
- DGPBVJWCIDNDPN-UHFFFAOYSA-N
- (DIMETHYLAMINO)BENZALDEHYDE
- SY122831
- EN300-66982
- Dimethylaminobenzaldehyde
- MFCD03407377
- Z335439980
- dimethylaminobenzaldehyd
- DGPBVJWCIDNDPN-UHFFFAOYSA-
- 2-dimethylaminobenzaldehyde
- 2-dimethylamino-benzaldehyde
- N,N-Dimethylaminobenzaldehyde
- 28602-27-9
- SCHEMBL97297
- A869549
- Benzaldehyde, (dimethylamino)-
- CS-0062404
- InChI=1/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3
- AKOS000260541
- DTXSID60871859
- J-506393
- dimethylamino benzaldehyde
- 579-72-6
- o-(dimethylamino)benzaldehyde
- DB-354954
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- MDL: MFCD03407377
- Inchi: 1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3
- InChI Key: DGPBVJWCIDNDPN-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=CC=1N(C)C
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 1.56510
2-(Dimethylamino)benzaldehyde Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(Dimethylamino)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017275-1g |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 95% | 1g |
£121.00 | 2022-03-01 | |
| Fluorochem | 017275-5g |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 95% | 5g |
£375.00 | 2022-03-01 | |
| Fluorochem | 017275-10g |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 95% | 10g |
£572.00 | 2022-03-01 | |
| Fluorochem | 017275-25g |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 95% | 25g |
£1218.00 | 2022-03-01 | |
| Apollo Scientific | OR13220-500mg |
2-(Dimethylamino)benzaldehyde |
579-72-6 | 97% | 500mg |
£35.00 | 2023-05-18 | |
| Apollo Scientific | OR13220-1g |
2-(Dimethylamino)benzaldehyde |
579-72-6 | 97% | 1g |
£34.00 | 2023-09-02 | |
| TRC | D462455-100mg |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | D462455-250mg |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 250mg |
$ 69.00 | 2023-09-07 | ||
| TRC | D462455-500mg |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 500mg |
$ 109.00 | 2023-09-07 | ||
| TRC | D462455-1g |
2-(N,N-Dimethylamino)benzaldehyde |
579-72-6 | 1g |
$ 115.00 | 2022-06-05 |
2-(Dimethylamino)benzaldehyde Suppliers
2-(Dimethylamino)benzaldehyde Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-(Dimethylamino)benzaldehyde
Introduction to 2-(Dimethylamino)benzaldehyde (CAS No. 579-72-6)
2-(Dimethylamino)benzaldehyde, with the chemical formula C₉H₁₁NO and CAS number 579-72-6, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science. This aromatic aldehyde features a benzene ring substituted with a formyl group and a dimethylamino group, making it a valuable intermediate in organic synthesis. Its unique structural properties contribute to its broad applicability in various chemical transformations and biological activities.
The compound is primarily recognized for its role as a building block in the synthesis of more complex molecules. Its dual functionality—combining the electrophilic nature of the aldehyde group with the nucleophilic character of the dimethylamino group—enables it to participate in a wide range of reactions, including condensation reactions, nucleophilic additions, and metal-catalyzed cross-coupling processes. These reactions are pivotal in constructing intricate molecular architectures, which are essential for developing novel drugs and functional materials.
In recent years, 2-(Dimethylamino)benzaldehyde has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its use as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with therapeutic properties. For instance, derivatives of this aldehyde have been explored for their antimicrobial, anti-inflammatory, and anticancer effects. The dimethylamino group, in particular, has been shown to enhance bioavailability and metabolic stability, making it an attractive moiety for drug design.
Recent advancements in synthetic methodologies have further expanded the utility of CAS No 579-72-6. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation, have enabled efficient functionalization of the benzaldehyde core. These techniques have allowed chemists to introduce diverse substituents at specific positions on the aromatic ring, tailoring the properties of the resulting compounds for targeted applications.
The pharmaceutical industry has also been keen on exploring 2-(Dimethylamino)benzaldehyde as a key intermediate in the development of small-molecule drugs. Its ability to serve as a scaffold for heterocyclic compounds has led to the discovery of several novel pharmacophores. For example, researchers have synthesized derivatives that mimic natural products known for their pharmacological effects. These derivatives often exhibit enhanced binding affinity to biological targets, making them promising candidates for further optimization.
Beyond pharmaceuticals, CAS No 579-72-6 finds applications in agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of pesticides and herbicides with improved efficacy and environmental compatibility. Additionally, it serves as a precursor in the production of dyes, fragrances, and polymers. The compound’s ability to undergo selective modifications makes it a valuable asset in industrial chemistry.
The synthesis of 2-(Dimethylamino)benzaldehyde itself is well-documented and can be achieved through several routes. One common method involves the formylation of an aniline derivative using Vilsmeier-Haack conditions or Pechmann condensation with appropriate reactants. These methods provide high yields and purity, making them suitable for industrial-scale production. Recent studies have also explored greener synthetic pathways, such as biocatalytic approaches using engineered enzymes, which align with sustainable chemistry principles.
In conclusion, 2-(Dimethylamino)benzaldehyde (CAS No 579-72-6) is a multifaceted compound with significant potential across multiple industries. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical research, agrochemical development, and material science. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.
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